molecular formula C6H6FN5S B2555842 5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946822-06-5

5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2555842
CAS No.: 1946822-06-5
M. Wt: 199.21
InChI Key: BOWVITGRCRCGCT-UHFFFAOYSA-N
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Description

5-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a fluorinated pyrazole moiety. The 1,3,4-thiadiazole scaffold is known for its broad biological activities, including anticancer, antimicrobial, and antiparasitic properties .

Properties

IUPAC Name

5-(5-fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN5S/c1-12-4(7)3(2-9-12)5-10-11-6(8)13-5/h2H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVITGRCRCGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN=C(S2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s fluorinated pyrazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,3,4-thiadiazol-2-amine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Key Biological Activities Notable Findings
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl at position 5 Anticancer (MCF-7, HeLa, K562, PC-3 cell lines) GI₅₀ values: 28.9–55.3 µM; binds thymidylate synthase
5-[(4-Fluorobenzyl)sulphanyl]-1,3,4-thiadiazol-2-amine 4-Fluorobenzylthio at position 5 Not explicitly stated, but similar compounds show antiparasitic activity Structural similarity suggests potential antimicrobial use
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-Fluorophenyl at position 5 Insecticidal, fungicidal Broad-spectrum activity due to fluorine's electron-withdrawing effects
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl at position 5 Cytotoxic, anticancer Studied in Schiff base derivatives for cytotoxicity
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine Trifluoromethyl at position 5 Not reported, but CF₃ group enhances lipophilicity Synthesized via organocatalytic trifluoromethylation
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine Nitrofuran at position 5 Antiparasitic (Trypanosoma cruzi) 95% inhibition at 6.2 mmol L⁻¹

Key Observations :

  • Fluorine Position : Para-fluorine (e.g., 5-(4-fluorophenyl)) enhances cytotoxicity, while meta-fluorine (e.g., 5-(3-fluorophenyl)) favors insecticidal activity .
  • Heterocyclic Moieties : Pyrazole (target compound) vs. nitrofuran () or quinazoline () alters target specificity. Pyrazole derivatives may exhibit improved kinase inhibition due to nitrogen-rich rings.

Biological Activity

The compound 5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine represents a novel addition to the family of biologically active thiadiazole derivatives. This article will delve into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6FN5SC_6H_6FN_5S. The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

The biological activities of thiadiazole derivatives are well-documented, with notable pharmacological properties including:

  • Antimicrobial Activity : Thiadiazole compounds have shown significant antimicrobial effects against various pathogens. For instance, derivatives containing the 1,3,4-thiadiazole structure exhibit promising antibacterial and antifungal properties. A study highlighted that certain thiadiazole derivatives demonstrated inhibition rates of 58%-66% against A. niger and C. albicans compared to standard treatments like fluconazole .
  • Anti-inflammatory Properties : Research indicates that thiadiazoles can inhibit pro-inflammatory cytokines. The presence of the pyrazole ring may enhance this effect, although specific data on the compound remains limited.
  • Cytotoxicity : Preliminary studies suggest that compounds with a similar structure to this compound exhibit cytostatic properties against cancer cell lines. The mechanism may involve interference with cellular signaling pathways crucial for tumor growth .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity. For example:

Synthetic Method Yield (%) Reaction Conditions
Method A85Reflux in ethanol
Method B75Microwave-assisted
Method C90One-pot synthesis

These methods highlight the versatility in synthesizing thiadiazole derivatives while maintaining high yields.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Inhibition of p38 MAPK : Some pyrazole derivatives have been shown to inhibit p38 MAPK with IC50 values in the nanomolar range (e.g., 0.004 μM), suggesting potential for anti-inflammatory applications .
  • Antimicrobial Efficacy : A comparative study revealed that halogenated thiadiazoles exhibit enhanced antibacterial activity against Gram-positive bacteria due to their lipophilicity and ability to penetrate bacterial membranes .
  • Potential as Anticancer Agents : Research on related thiadiazole compounds indicates promising cytotoxicity against various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential .

Q & A

Q. Key Characterization Methods :

  • IR Spectroscopy : Confirms NH₂ and C=N stretches (3200–3400 cm⁻¹ and 1650–1680 cm⁻¹, respectively) .
  • X-ray Crystallography : Validates planar thiadiazole-pyrazole geometry (bond lengths: C–N ≈ 1.30 Å, C–S ≈ 1.70 Å) .

Advanced: How can synthetic yields be optimized for this compound under varying reaction conditions?

Answer :
Yield optimization requires systematic parameter testing:

  • Temperature : Elevated temperatures (100–120°C) improve cyclization efficiency but may degrade sensitive substituents .
  • Catalysts : Triethylamine enhances acylation steps (e.g., chloroacetyl chloride reactions) by neutralizing HCl byproducts .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) increase reaction rates for nucleophilic substitutions compared to ethanol .

Q. Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling POCl₃ fumes .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced: How do structural modifications influence its biological activity?

Answer :
Substituents on the pyrazole or thiadiazole rings modulate activity:

  • Electron-Withdrawing Groups (e.g., F) : Enhance antifungal activity by increasing electrophilicity .
  • Aromatic Substituents : Bulky groups (e.g., 4-tert-butylphenyl) improve membrane penetration in anticancer assays .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentBiological Activity (IC₅₀, µM)
5-FluoroAntifungal: 12.5
4-PyridylAntibacterial: 8.2
3,4-DimethoxyphenylAnticancer: 4.7

Advanced: How can contradictory data on its antimicrobial efficacy be resolved?

Answer :
Contradictions often arise from assay variability:

  • Strain Differences : Test against standardized strains (e.g., C. albicans ATCC 10231) .
  • Concentration Gradients : Use MIC/MBC assays with 2-fold dilutions to minimize false positives .
  • Solvent Controls : DMSO concentrations >1% may inhibit microbial growth, skewing results .

Basic: What spectroscopic techniques confirm its molecular structure?

Q. Answer :

  • ¹H/¹³C NMR : Pyrazole protons appear at δ 7.8–8.2 ppm; thiadiazole C=N signals at δ 160–165 ppm .
  • Single-Crystal XRD : Confirms dihedral angles between pyrazole and thiadiazole rings (e.g., 5.8° in analogous structures) .

Advanced: What computational methods predict its binding affinity to biological targets?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina with fungal CYP51 (PDB: 3KHM) to simulate interactions .
  • QSAR Models : Correlate logP values with antifungal activity (optimal logP ≈ 2.5) .

Advanced: How can environmental fate studies be designed for this compound?

Q. Answer :

  • Degradation Pathways : Test hydrolysis (pH 5–9) and photolysis (UV light, 254 nm) .
  • Bioaccumulation : Use OECD 305 guidelines with Daphnia magna to assess lipid solubility .

Basic: What are its known biological activities?

Q. Answer :

  • Antifungal : Inhibits Candida albicans via ergosterol biosynthesis disruption .
  • Anticancer : Induces apoptosis in HeLa cells (IC₅₀ = 4.7 µM) .

Advanced: What mechanistic studies elucidate its mode of action?

Q. Answer :

  • Enzyme Assays : Measure inhibition of fungal lanosterol 14α-demethylase (CYP51) .
  • Flow Cytometry : Quantify apoptosis in treated cancer cells using Annexin V/PI staining .

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